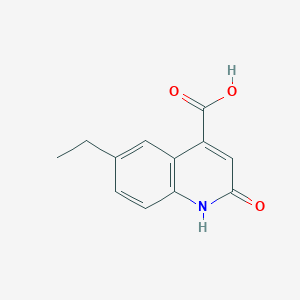

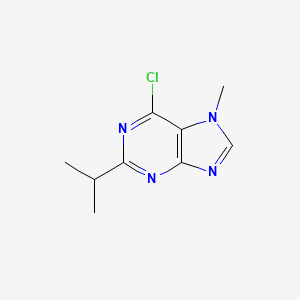

![molecular formula C9H7ClN2O2 B11892063 Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1246551-79-0](/img/structure/B11892063.png)

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-クロロ-1H-ピロロ[3,2-c]ピリジン-3-カルボン酸メチルは、分子式がC9H7ClN2O2、分子量が210.62 g/molの複素環式化合物です . この化合物は主に研究目的で使用され、診断や治療には使用されません . これはピリジンとピロールの誘導体であり、これらは様々な化学的および生物学的用途において重要です。

準備方法

合成ルートと反応条件

4-クロロ-1H-ピロロ[3,2-c]ピリジン-3-カルボン酸メチルの合成は、通常、2-ブロモ-5-ヨードピリジンなどの前駆体化合物の環化、それに続く置換反応を含みます。 例えば、環化前駆体は塩基触媒変換に付されて、ピロロピリジンコアを形成することができます . 反応条件には、多くの場合、還流条件下でメタノールまたはトルエンなどの溶媒中で塩基を使用することが含まれます .

工業的製造方法

この化合物の特定の工業的製造方法は広く記載されていませんが、一般的なアプローチは、実験室での合成方法をスケールアップすることになります。これには、収率と純度を高めるために反応条件を最適化すること、工業用グレードの試薬を使用すること、および大規模な反応器を使用することが含まれます。

化学反応の分析

反応の種類

4-クロロ-1H-ピロロ[3,2-c]ピリジン-3-カルボン酸メチルは、以下を含む様々な化学反応を受けることができます。

置換反応: 適切な条件下で、塩素原子は他の求核試薬で置換され得ます.

酸化と還元: 使用される試薬と条件に応じて、化合物は酸化または還元され得ます.

一般的な試薬と条件

置換: 一般的な試薬には、多くの場合塩基の存在下で、アミンやチオールなどの求核試薬が含まれます。

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用することができます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応により、塩素原子を置換した様々な官能基を有する様々な誘導体が生成されます .

科学研究における用途

4-クロロ-1H-ピロロ[3,2-c]ピリジン-3-カルボン酸メチルは、以下を含む様々な科学研究用途で使用されています。

科学的研究の応用

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is used in various scientific research applications, including:

作用機序

4-クロロ-1H-ピロロ[3,2-c]ピリジン-3-カルボン酸メチルの作用機序は、特定の分子標的との相互作用を伴います。 例えば、それは特定の酵素またはタンパク質の活性部位に結合することにより、その機能を阻害することができます . 関連する経路には、様々な生物学的機能において重要な、シグナル伝達や代謝プロセスが含まれます .

類似化合物との比較

類似化合物

4-クロロ-1H-ピロロ[3,2-c]ピリジン: 類似の構造的特徴を持つ密接に関連する化合物.

4-クロロ-7-アザインドール: 様々な化学的および生物学的調査で使用されている別の類似の化合物.

独自性

4-クロロ-1H-ピロロ[3,2-c]ピリジン-3-カルボン酸メチルは、その特定の置換パターンと官能基により、独特の化学的および生物学的特性を付与されているため、ユニークです。 例えば、そのメチルエステル基は、その反応性と生物学的標的との相互作用に影響を与える可能性があります .

特性

IUPAC Name |

methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-4-12-6-2-3-11-8(10)7(5)6/h2-4,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFGIPWLMLJYJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856871 |

Source

|

| Record name | Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246551-79-0 |

Source

|

| Record name | Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

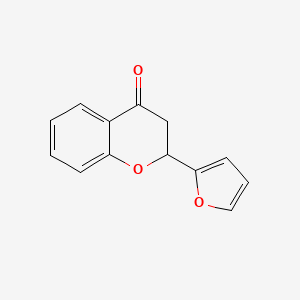

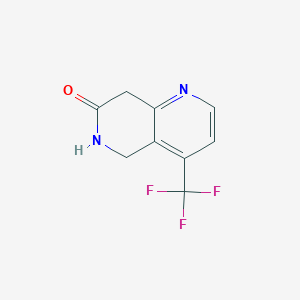

![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)

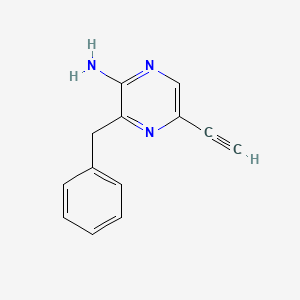

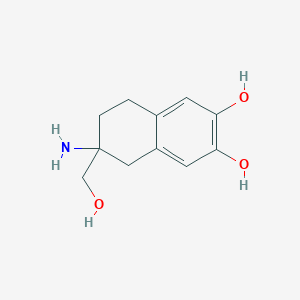

![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)

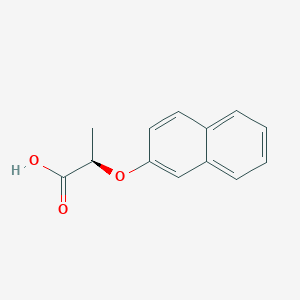

![3-Phenylimidazo[1,2-a]pyridin-2-ol](/img/structure/B11892031.png)